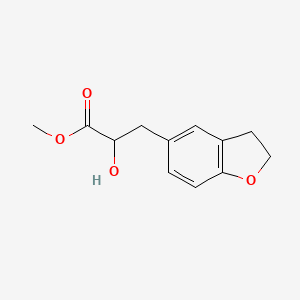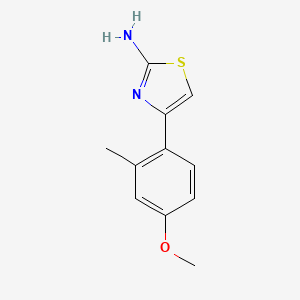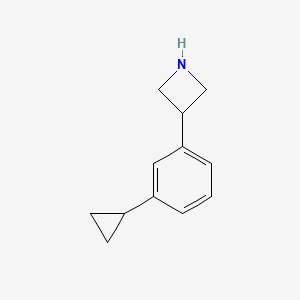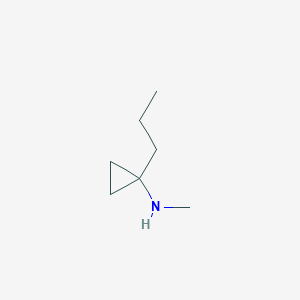
3-methyl-4-(1H-pyrazol-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-(1H-pyrazol-4-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyrazoles. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a methyl group attached to the pyrazole ring. It is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(1H-pyrazol-4-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with 4-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-4-(1H-pyrazol-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole-pyridine derivatives.
Applications De Recherche Scientifique
3-methyl-4-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-1H-pyrazole
- 4-(1H-pyrazol-4-yl)pyridine
- 1-methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
3-methyl-4-(1H-pyrazol-4-yl)pyridine stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and pyridine rings in the same molecule allows for diverse interactions with biological targets and makes it a valuable scaffold in drug discovery and material science.
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
3-methyl-4-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-7-4-10-3-2-9(7)8-5-11-12-6-8/h2-6H,1H3,(H,11,12) |
Clé InChI |
UOQZJMFJIKADLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)C2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-amine](/img/structure/B13582372.png)
![1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13582377.png)
![6-Piperazin-1-ylimidazo[1,2-a]pyridine](/img/structure/B13582378.png)




![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B13582428.png)

![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)

